Pomalidomide 4'-PEG3-azide: A Technical Guide for Researchers
Pomalidomide 4'-PEG3-azide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the structure, properties, and applications of Pomalidomide (B1683931) 4'-PEG3-azide, a key building block in the development of targeted protein degraders.
Pomalidomide 4'-PEG3-azide is a functionalized E3 ligase ligand designed for use in Proteolysis Targeting Chimera (PROTAC) research and development. It incorporates the high-affinity Cereblon (CRBN) ligand, pomalidomide, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker that terminates with a reactive azide (B81097) group. This azide moiety allows for the convenient and efficient conjugation to a target protein ligand via "click chemistry," facilitating the rapid assembly of PROTAC molecules.[1][2]
Structure and Physicochemical Properties
Pomalidomide 4'-PEG3-azide is a synthetic molecule that plays a crucial role in the targeted degradation of proteins. Its structure is meticulously designed to bridge a target protein with the cellular protein disposal machinery. The pomalidomide component of the molecule binds to the E3 ubiquitin ligase Cereblon, while the azide group at the end of the PEG linker serves as a versatile handle for attaching a ligand that binds to a specific protein of interest.[3][4]
Table 1: Physicochemical Properties of Pomalidomide 4'-PEG3-azide
| Property | Value | References |
| Chemical Formula | C21H26N6O7 | [2] |
| Molecular Weight | 474.5 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Purity | ≥95% | [2] |
| Solubility | DMSO: 200 mg/mL (421.50 mM) with ultrasonic treatment. Soluble in DCM and ACN. | [3],[4] |
| Storage | Store at -20°C under nitrogen, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
| CAS Number | 2271036-46-3 | [2] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide moiety of the PROTAC binds to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] Simultaneously, the other end of the PROTAC, which is conjugated to a target-specific ligand, binds to the protein of interest (POI). This induced proximity brings the POI close to the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.
Experimental Protocols
The terminal azide group of Pomalidomide 4'-PEG3-azide allows for its conjugation to alkyne-containing molecules through two primary "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3]
Synthesis of Pomalidomide 4'-PEG3-azide
A common synthetic route to pomalidomide derivatives involves the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with an appropriate amine-containing linker.[5][6] For Pomalidomide 4'-PEG3-azide, this would involve the reaction of 4-fluorothalidomide with an amino-PEG3-azide linker.
A representative, non-optimized protocol for a similar synthesis is as follows:
-
Dissolve 4-fluorothalidomide (1 equivalent) and the amine-linker (1.1 equivalents) in a suitable solvent such as DMSO.[5]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equivalents).[5]
-
Heat the reaction mixture (e.g., to 90°C) and monitor its progress by an appropriate method like LC-MS.[5]
-
Upon completion, the product can be purified using standard techniques such as preparative HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is highly efficient and forms a stable triazole linkage between the azide on the pomalidomide linker and a terminal alkyne on the target protein ligand.[7]
Materials:
-
Pomalidomide 4'-PEG3-azide
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared)
-
A copper-chelating ligand (e.g., THPTA) is recommended to improve efficiency and reduce oxidative damage.[7]
-
Solvent (e.g., DMSO/water or t-BuOH/water)[7]
Protocol:
-
Prepare stock solutions of Pomalidomide 4'-PEG3-azide (e.g., 10 mM in DMSO) and the alkyne-functionalized molecule.[7]
-
In a reaction vial, combine Pomalidomide 4'-PEG3-azide (1.1 equivalents) and the alkyne substrate (1.0 equivalent).[7]
-
Add the solvent to achieve a final concentration of approximately 5-10 mM.[7]
-
Add the copper ligand solution (e.g., THPTA).[7]
-
Add the CuSO₄ solution (final concentration ~0.25 mM).[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[7]
-
Stir the reaction at room temperature for 1-16 hours, monitoring by TLC or LC-MS.[7]
-
Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[7]
-
Purify the crude product by silica (B1680970) gel chromatography or preparative HPLC.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[8][9]
Materials:
-
Pomalidomide 4'-PEG3-azide
-
Strained alkyne (DBCO or BCN)-functionalized target protein ligand
-
Anhydrous solvent (e.g., DMSO or DMF)[8]
Protocol:
-
Prepare stock solutions of Pomalidomide 4'-PEG3-azide and the strained alkyne-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).[8]
-
In a reaction vial, combine the Pomalidomide 4'-PEG3-azide solution and the strained alkyne solution. A 1.5 to 5-fold molar excess of the azide is often recommended.[8]
-
The reaction can be performed at room temperature or 37°C.[10]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS). Reaction times are typically less than 12 hours.[10]
-
For small molecule conjugates, purification can be achieved via preparative HPLC. For bioconjugates, size-exclusion chromatography or dialysis can be used.
Safety and Handling
Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Disclaimer: This document is intended for informational purposes for research professionals and is based on publicly available data. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always refer to the manufacturer's safety data sheet (SDS) and certificate of analysis (CoA) for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
